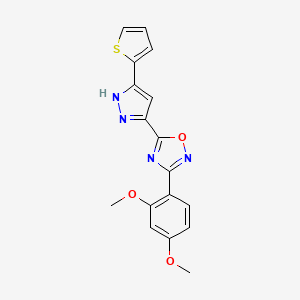

3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

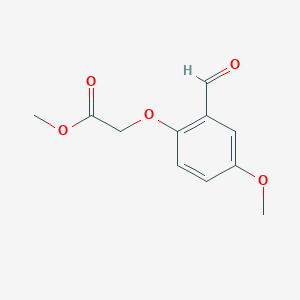

The compound "3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole" is a heterocyclic molecule that belongs to the class of 1,2,4-oxadiazoles, which are known for their diverse pharmacological activities. This particular compound incorporates a pyrazole moiety and a thiophene ring, suggesting potential biological relevance and interesting chemical properties.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves cyclization reactions and cross-coupling conditions. For instance, the synthesis of ethynyl π-extended 1,3,4-oxadiazoles has been achieved through Sonogashira cross-coupling reactions, followed by lithiation and electrophilic iodination to yield various derivatives . Similarly, the synthesis of novel 1,3,4-oxadiazole scaffolds has been reported using iodine-catalyzed oxidative cyclization in the presence of potassium carbonate and DMSO . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is often approximately planar, as revealed by X-ray crystallography . This planarity is significant for the optical properties of these compounds and may also influence their biological interactions. The presence of substituents like methoxy and thiophenyl groups can lead to conformational differences and affect the overall molecular geometry.

Chemical Reactions Analysis

1,3,4-oxadiazoles can participate in various chemical reactions, including cyclization and cross-coupling reactions, as part of their synthesis . The reactivity of these compounds can be influenced by the nature of the substituents and the electronic effects they impart on the core oxadiazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazoles are influenced by their molecular structure. For example, the introduction of a thienyl ring in place of a phenyl ring leads to a red shift in the absorption and emission spectra, indicating changes in the electronic properties . The spectral luminescent properties of these compounds are also affected by the nature of the substituents, with some derivatives showing high quantum yield in both polar and nonpolar solvents . The thermal stability of related pyrazole derivatives has been studied, with some compounds remaining stable up to 190°C .

Scientific Research Applications

Chemical Synthesis and Structure

- The synthesis and crystal structure of related compounds have been a significant area of study. For example, 5-(3, 4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carboxamide has been synthesized and its crystal structure analyzed, providing insights into the molecular and crystal structures of similar compounds (Prabhuswamy et al., 2016).

Pharmacological Potential

- Research has focused on the computational and pharmacological potential of oxadiazole and pyrazole derivatives, including their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This indicates a broad range of potential pharmacological applications for compounds like 3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole (Faheem, 2018).

Antimicrobial and Anti-Proliferative Activities

- The antimicrobial and anti-proliferative activities of oxadiazole derivatives have been a subject of study, indicating their potential use in treating various bacterial infections and cancer. This research includes analysis of the inhibitory activity against pathogenic bacteria and yeast-like fungi, as well as evaluation against several cancer cell lines (Al-Wahaibi et al., 2021).

Antioxidant, Anti-inflammatory, and Antimicrobial Agents

- Studies have also explored the synthesis of novel pyrazole chalcones, including their potential as antioxidants, anti-inflammatory, and antimicrobial agents. This includes the evaluation of their efficacy in various assays, suggesting their therapeutic potential in these areas (Bandgar et al., 2009).

Thermal Properties and Applications

- The thermal properties of oxadiazole derivatives have been investigated, with specific focus on their thermal stability and melting points. This research is crucial for understanding the suitability of these compounds for various industrial applications (Arora et al., 2012).

Liquid Crystal Applications

- Oxadiazole and thiophene modifications have been studied in the context of liquid crystal mesogens, indicating potential applications in the field of material science and display technology (Zafiropoulos et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5-(5-thiophen-2-yl-1H-pyrazol-3-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-10-5-6-11(14(8-10)23-2)16-18-17(24-21-16)13-9-12(19-20-13)15-4-3-7-25-15/h3-9H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVWVHXRLIMUJKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-5-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2506071.png)

![3-benzyl-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506072.png)

![2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)benzamide](/img/structure/B2506075.png)

![(2E)-2-{[(6-ethoxy-1,3-benzothiazol-2-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2506076.png)

![3-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2506084.png)

![3-(2,5-dimethylbenzyl)-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2506088.png)

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2506090.png)

![4-chloro-N-[(1-methylbenzimidazol-2-yl)methyl]benzamide](/img/structure/B2506091.png)